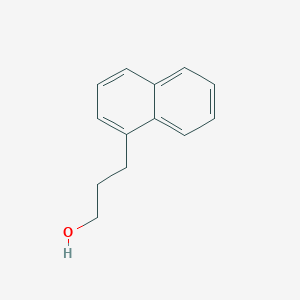

3-(Naphthalen-1-yl)propan-1-ol

Description

3-(Naphthalen-1-yl)propan-1-ol is a secondary alcohol featuring a naphthalene moiety attached to the third carbon of a three-carbon propanol chain. It is synthesized via reduction of 3-(naphthalen-1-yl)acrylic acid using LiAlH4 in tetrahydrofuran (THF), yielding a 54% isolated product . Key spectroscopic data include:

- 1H NMR (DMSO): δ 8.09 (d, J = 8.1 Hz, 1H), 3.51 (t, J = 6.3 Hz, 2H, -CH2OH), 1.87–1.75 (m, 2H, -CH2-) .

- 13C NMR (DMSO): δ 138.58 (naphthyl C1), 60.59 (-CH2OH), 28.99 (central CH2) .

This compound serves as a precursor in organic synthesis and pharmaceutical research due to its aromatic and hydroxyl functionalities.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,4,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYAESHKCVOHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)propan-1-ol typically involves the reaction of naphthalene with propanal in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield 3-(Naphthalen-1-yl)propan-1-ol.

Industrial Production Methods

In industrial settings, the production of 3-(Naphthalen-1-yl)propan-1-ol may involve more efficient catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: Formation of 3-(Naphthalen-1-yl)propanal or 3-(Naphthalen-1-yl)propanoic acid.

Reduction: Formation of 3-(Naphthalen-1-yl)propane.

Substitution: Formation of 3-(Naphthalen-1-yl)propyl halides.

Scientific Research Applications

3-(Naphthalen-1-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Naphthyl Substitution Patterns

- 2-(Naphthalen-1-yl)propan-1-ol: The naphthyl group is attached to the second carbon. Synthesized from 2-(naphthalen-1-yl)ethanol via catalytic hydrogenation . The shifted naphthyl position may alter steric hindrance and solubility compared to the 3-substituted analog.

- 2-Methyl-3-(naphthalen-1-yl)propan-1-ol : Features a methyl branch on the second carbon. Molecular weight: 200.28 g/mol (C14H16O). Branching increases hydrophobicity and may reduce crystallization tendencies .

Table 1: Physical Properties of Positional Isomers

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 3-(Naphthalen-1-yl)propan-1-ol | C13H14O | 186.25 | Linear chain, 3° naphthyl |

| 2-(Naphthalen-1-yl)propan-1-ol | C13H14O | 186.25 | Linear chain, 2° naphthyl |

| 2-Methyl-3-(naphthalen-1-yl)propan-1-ol | C14H16O | 200.28 | Branched methyl at C2 |

Functional Group Modifications

- 3-[(1-Naphthylmethyl)amino]propan-1-ol (CAS 14131-11-4): Replaces the hydroxyl group with an amino moiety. Molecular formula: C14H17NO. This substitution enhances basicity, making it suitable for drug development (e.g., ChEMBL ID: CHEMBL1405251) .

- 3-(1-Naphthyl)-2-propyn-1-ol : Contains a propargyl alcohol group (triple bond at C2). CAS 16176-22-0. The sp-hybridized carbon increases reactivity, enabling use in click chemistry .

Table 2: Functional Group Comparisons

Protective Group Derivatives

- 3-(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)propan-1-ol : Incorporates a TBS-protected hydroxyl group on the naphthalene ring. Synthesized from ethyl acrylate precursors via LiAlH4 reduction . The TBS group enhances stability during multi-step syntheses.

- 3-(2-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)propan-1-ol: Similar to the above but with the TBS group at the 2-position of naphthalene. Prepared via NaBH4 reduction of a propanoic acid derivative .

Aromatic System Variations

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol : Replaces naphthalene with a 3-tolyl group. Regulated by IFRA for fragrance safety; acceptable use levels vary by product category (e.g., 0.5% in leave-on cosmetics) . The tolyl group reduces steric bulk compared to naphthalene.

- 3-(2-Chloro-6-fluorophenyl)propan-1-ol (CAS 862574-70-7): Substituted phenyl ring with electron-withdrawing Cl and F groups. Molecular formula: C9H10ClFO.

Key Research Findings

- Synthetic Yields : The target compound (54% yield) outperforms branched analogs like 2-methyl-3-(naphthalen-1-yl)propan-1-ol, which may require additional purification steps due to steric effects .

- Biological Relevance: Amino-substituted analogs (e.g., 3-[(1-naphthylmethyl)amino]propan-1-ol) show promise in drug discovery, as seen in ChEMBL databases .

- Industrial Applications : Fragrance derivatives like 2,2-dimethyl-3-(3-tolyl)propan-1-ol highlight the importance of steric and electronic tuning for consumer product safety .

Biological Activity

3-(Naphthalen-1-yl)propan-1-ol, a compound with the molecular formula C13H14O, has garnered attention in the scientific community for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of 3-(Naphthalen-1-yl)propan-1-ol consists of a naphthalene ring attached to a propan-1-ol moiety. This unique arrangement contributes to its chemical stability and biological interactions. The compound is classified under various chemical categories, including alcohols and aromatic compounds.

Synthesis

The synthesis of 3-(Naphthalen-1-yl)propan-1-ol typically involves several key steps:

- Formation of the Naphthalene Ring : This can be achieved through Friedel-Crafts acylation or other aromatic substitution reactions.

- Introduction of the Propanol Group : This is often accomplished via reduction reactions or alkylation methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

3-(Naphthalen-1-yl)propan-1-ol exhibits a range of biological activities, particularly in the context of cancer research and neuropharmacology.

Antiproliferative Effects

Research indicates that 3-(Naphthalen-1-yl)propan-1-ol has significant antiproliferative effects against various cancer cell lines. Notably, it has shown cytotoxic activity against breast cancer cells (MCF-7), with IC50 values ranging from 10 to 33 nM. The mechanism involves destabilization of microtubule polymerization, similar to the action of colchicine, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of 3-(Naphthalen-1-yl)propan-1-ol

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10–33 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 23–33 | Interaction at colchicine-binding site |

In comparative studies, 3-(Naphthalen-1-yl)propan-1-ol demonstrated distinct mechanisms when evaluated alongside established chemotherapeutics like Tamoxifen, indicating its potential as a novel anticancer agent.

Neurotransmitter Modulation

The compound also interacts with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This modulation may influence critical signal transduction pathways involved in neurological functions, suggesting applications in treating neurological disorders.

Case Studies

Several studies have highlighted the biological activity of 3-(Naphthalen-1-yl)propan-1-ol:

- Study on Breast Cancer Cells : A study compared the effects of this compound with Tamoxifen on MCF-7 cells. Results indicated that while both compounds exhibited cytotoxicity, 3-(Naphthalen-1-yl)propan-1-ol disrupted microtubule dynamics more effectively than Tamoxifen.

- Stability and Metabolism Studies : Research has shown that this compound maintains efficacy under various conditions (acidic, alkaline, oxidative), supporting its therapeutic potential across diverse environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.